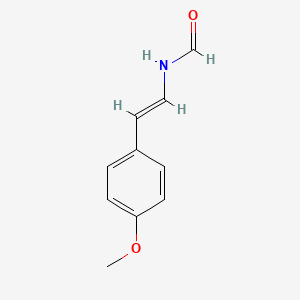
Tuberin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberin is a protein encoded by the TSC2 gene located on chromosome 16p13.3. It is a major component of the protein regulatory complex known as the Tuberous Sclerosis Complex. This compound plays a crucial role in cell cycle progression and protein synthesis. Mutations in the TSC2 gene lead to the formation of benign tumors in many organ systems, causing the Tuberous Sclerosis Complex disorder .
Vorbereitungsmethoden
Tuberin is a protein, and its preparation involves recombinant DNA technology. The TSC2 gene is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the TSC2 gene, leading to the production of this compound. The protein is then purified using techniques such as affinity chromatography .
Analyse Chemischer Reaktionen
Tuberin undergoes various post-translational modifications, including phosphorylation, ubiquitination, and acetylation. These modifications regulate its activity and stability. For example, phosphorylation of this compound by Akt kinase inhibits its activity, while dephosphorylation by protein phosphatase 2A activates it. This compound also interacts with other proteins, such as Hamartin, to form the Tuberous Sclerosis Complex, which inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway .
Wissenschaftliche Forschungsanwendungen
Tuberin has several scientific research applications:
Chemistry: this compound is used to study protein-protein interactions and post-translational modifications.
Biology: this compound is crucial for understanding cell cycle regulation, protein synthesis, and cellular responses to environmental signals.
Medicine: this compound is studied for its role in Tuberous Sclerosis Complex disorder and its potential as a therapeutic target for cancer and other diseases.
Industry: This compound is used in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
Tuberin exerts its effects by forming a complex with Hamartin, which inhibits the mTORC1 pathway. This pathway regulates cell growth and protein synthesis. This compound’s GTPase activating protein domain allows it to bind and inhibit Ras homolog enriched in brain (Rheb), a small GTPase that activates mTORC1. By inhibiting Rheb, this compound prevents the activation of mTORC1, leading to reduced protein synthesis and cell growth .
Vergleich Mit ähnlichen Verbindungen
Tuberin is unique due to its role in the Tuberous Sclerosis Complex and its ability to inhibit the mTORC1 pathway. Similar compounds include:
Hamartin: Another component of the Tuberous Sclerosis Complex, encoded by the TSC1 gene.
Rheb: A small GTPase that activates mTORC1.
mTORC1: A protein complex that regulates cell growth and protein synthesis. This compound’s uniqueness lies in its ability to integrate various environmental signals and regulate multiple cellular processes, including protein synthesis, cell cycle progression, and autophagy
Eigenschaften
CAS-Nummer |
2501-37-3 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+ |
InChI-Schlüssel |
SZCZSKMCTGEJKI-VOTSOKGWSA-N |
SMILES |
COC1=CC=C(C=C1)C=CNC=O |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/NC=O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CNC=O |
Key on ui other cas no. |
53643-53-1 2501-37-3 |
Synonyme |
tuberin tuberous sclerosis 2 protein tuberous sclerosis complex 2 protein |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















